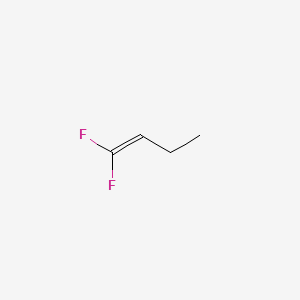

1,1-Difluorobut-1-ene

説明

BenchChem offers high-quality 1,1-Difluorobut-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Difluorobut-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,1-difluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2/c1-2-3-4(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYICOSUAVXTZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382028 | |

| Record name | 1,1-difluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-09-0 | |

| Record name | 1,1-difluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation of 1,1-Difluorobut-1-ene: A Comprehensive NMR Guide

Executive Summary: The Strategic Value of gem-Difluoroalkenes

In modern drug discovery, the 1,1-difluoroalkene moiety (

For researchers synthesizing 1,1-difluorobut-1-ene, accurate structural validation is non-trivial.[1] The spin system is deceptively complex due to the interplay of magnetically non-equivalent fluorine nuclei and higher-order coupling effects. This guide provides a definitive workflow for the acquisition, processing, and interpretation of 1H and 19F NMR data for this specific scaffold.

Theoretical Framework: The Spin System

To interpret the spectra, we must first define the magnetic connectivity. 1,1-Difluorobut-1-ene is not a simple first-order system; it is an AMX₂Y₃ spin system (approximate), where the fluorine nuclei are magnetically non-equivalent due to the fixed geometry of the double bond.[1]

The Core Spin Network

-

F(1) (Trans to Alkyl): Cis to the vinyl proton.

-

F(2) (Cis to Alkyl): Trans to the vinyl proton.

-

H(a) (Vinyl Proton): Couples to both fluorines and the methylene group.

The "Trap" of Geminal Fluorine Coupling

A common error in analyzing gem-difluoroalkenes is expecting the massive geminal coupling (

-

Correction: In 1,1-difluoroalkenes, the

is significantly smaller, typically 30–60 Hz . This is due to the

Visualization of Coupling Pathways

The following diagram illustrates the scalar coupling network (

Figure 1: Scalar coupling network of 1,1-difluorobut-1-ene. Note the diagnostic difference between cis and trans H-F coupling.

Detailed Spectral Analysis

19F NMR (Typically ~376 MHz)

The 19F spectrum will display two distinct signals in the region of -85 to -95 ppm . Because the chemical shift difference (

| Parameter | Value (Approx) | Multiplicity | Diagnostic Note |

| Shift | -85 to -95 ppm | Doublet of Doublets (dd) | Distinct shifts for |

| 35 – 50 Hz | Primary Splitting | Characteristic of gem-difluoroalkenes.[1] | |

| 25 – 30 Hz | Secondary Splitting | Large .[1] Identifies F trans to Vinyl H. | |

| 2 – 5 Hz | Secondary Splitting | Small .[1] Identifies F cis to Vinyl H. |

Critical Insight: The fluorine signal with the larger splitting (approx 25-30 Hz) corresponds to the fluorine trans to the vinyl proton (F2 in Fig 1). The signal with the smaller splitting corresponds to the fluorine cis to the vinyl proton (F1).

1H NMR (Typically ~400 MHz)

The proton spectrum is dominated by the vinyl proton's complex splitting pattern.

| Proton | Shift | Multiplicity | Coupling Explanation |

| Vinyl H ( | 4.0 – 4.5 | ddt (or m) | Split by |

| Methylene ( | 2.0 – 2.2 | qd / m | Quartet (from Methyl) split further by Vinyl H and potentially long-range F coupling.[1] |

| Methyl ( | 0.9 – 1.1 | t | Standard triplet ( |

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, do not rely solely on a standard 1D proton scan. The complexity of the vinyl region requires decoupling experiments for unambiguous assignment.

Step-by-Step Acquisition Strategy

-

Sample Preparation:

-

Dissolve ~10 mg of sample in

(Standard) or -

Why Benzene? Aromatic solvents often induce shift dispersion that separates overlapping signals in the vinyl region, resolving the "roofing" effect in the fluorine spectrum.

-

-

Experiment A: Standard 1H and 19F (Coupled)

-

Acquire full spectral width for 19F (at least -50 to -150 ppm).[1]

-

QC Check: Verify the integral ratio of Vinyl H to Methyl H is exactly 1:3.

-

-

Experiment B: 19F{1H} (Proton-Decoupled Fluorine)

-

Protocol: Apply broadband proton decoupling during 19F acquisition.

-

Result: The complex "doublet of doublets" signals collapse into a clean AB quartet (two doublets split only by

). -

Validation: This confirms that all other splitting in the standard spectrum arises from protons, validating the purity of the fluorine spin system.

-

-

Experiment C: 1H{19F} (Fluorine-Decoupled Proton)

-

Protocol: If your probe allows, apply continuous wave or broadband decoupling at the 19F frequency center (-90 ppm).

-

Result: The complex vinyl multiplet at ~4.2 ppm collapses into a simple triplet (coupling only to the

group). -

Validation: This proves the connectivity of the vinyl proton to the alkyl chain.

-

Assignment Logic Flow

Use the following decision tree to assign the specific fluorine atoms (Stereochemical Assignment).

Figure 2: Logic gate for stereochemical assignment of fluorine signals based on vicinal coupling magnitude.

References

-

Alfa Chemistry. 19F NMR Chemical Shift Table. Retrieved from

- Source for general chemical shift ranges of fluoroalkenes.

-

University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants. Retrieved from [1]

- Authoritative database for coupling constant magnitudes ( , ).

-

Miyazaki, D., et al. (2017). Stereodivergent Hydrodefluorination of gem-Difluoroalkenes. Royal Society of Chemistry.[2] Retrieved from [1]

- Provides specific experimental NMR data and synthesis protocols for gem-difluoroalkene deriv

-

San Fabián, J., et al. (2004). Vicinal fluorine-fluorine coupling constants: Fourier analysis. Journal of Chemical Physics. Retrieved from

- Theoretical grounding for the angular dependence of F-F and H-F coupling constants.

Sources

Technical Guide: Mass Spectrometric Analysis of 1,1-Difluorobut-1-ene

Executive Summary

1,1-Difluorobut-1-ene (CAS: 359-01-3) is a critical fluorinated building block used in the synthesis of bioisosteres for drug development and specialized fluoropolymers. Its structural specificity—possessing a terminal gem-difluoro group (

This guide provides a definitive technical framework for the identification and characterization of 1,1-difluorobut-1-ene using Gas Chromatography-Mass Spectrometry (GC-MS). It details fragmentation mechanisms, differentiation strategies, and validated experimental protocols.

Chemical Identity & Properties

| Parameter | Detail |

| IUPAC Name | 1,1-Difluorobut-1-ene |

| CAS Number | 359-01-3 |

| Formula | |

| Molecular Weight | 92.09 g/mol |

| Structure | |

| Boiling Point | ~18-20 °C (Estimated) - Highly Volatile |

| Key Feature | Terminal |

Instrumentation & Methodology

Due to the high volatility of 1,1-difluorobut-1-ene, standard GC cycles often result in peak co-elution with the solvent or loss of the analyte in the solvent delay. The following protocol utilizes a "cryogenic-assist" approach to ensure retention and separation.

Recommended GC-MS Conditions

| Parameter | Setting / Description |

| Column | DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane) for volatiles. Dimensions: 30m x 0.25mm x 1.4µm. |

| Carrier Gas | Helium, Constant Flow 1.0 mL/min. |

| Inlet | Split/Splitless (Split ratio 20:1 recommended to prevent saturation). Temp: 150°C. |

| Oven Program | Initial: 35°C (Hold 5 min) - Critical for trapping volatiles.Ramp: 10°C/min to 120°C.Final: 200°C (Hold 2 min). |

| Ion Source | Electron Ionization (EI), 70 eV. Source Temp: 230°C. |

| Mass Range | m/z 25 – 200 (Scan mode). |

Spectral Analysis & Fragmentation Mechanisms[2][3][4][5][6][7][8]

The Electron Ionization (EI) mass spectrum of 1,1-difluorobut-1-ene is characterized by three dominant mechanistic pathways: Allylic Cleavage, McLafferty Rearrangement, and C-F bond scission.

Major Diagnostic Peaks

| m/z | Intensity | Fragment Identity | Mechanism |

| 92 | Medium | Molecular Ion (Stable due to F back-donation). | |

| 77 | High (Base) | Allylic Cleavage: Loss of Methyl radical ( | |

| 64 | High | McLafferty Rearrangement: Loss of Ethylene ( | |

| 51 | Medium/High | Alpha-Cleavage/Rearrangement: Diagnostic for terminal | |

| 41 | Medium | Allyl cation (Loss of |

Mechanistic Deep-Dive

Pathway A: Allylic Cleavage (Formation of m/z 77)

The most energetically favorable pathway involves the cleavage of the C3-C4 bond. The

-

Process:

-

Result: The ion at m/z 77 is often the base peak or second most intense peak.

Pathway B: McLafferty Rearrangement (Formation of m/z 64)

1,1-difluorobut-1-ene possesses gamma-hydrogens on the terminal methyl group (C4). This allows for a six-membered transition state rearrangement.[1]

-

Process: Gamma-H transfers to the

terminus. The C2-C3 bond cleaves.[1] -

Neutral Loss: Ethylene (

, 28 Da). -

Fragment Ion: 1,1-difluoroethylene radical cation (

), m/z 64.

Pathway C: Diagnostic Terminal Difluoro Marker (m/z 51)

The presence of a peak at m/z 51 (

Visualizing the Fragmentation Pathways

Figure 1: Primary fragmentation pathways of 1,1-difluorobut-1-ene under 70 eV Electron Ionization.

Isomer Differentiation Strategy

Distinguishing 1,1-difluorobut-1-ene from its isomer (Z/E)-1,2-difluorobut-1-ene is critical in synthesis verification.

| Feature | 1,1-Difluorobut-1-ene | 1,2-Difluorobut-1-ene |

| Structure | ||

| m/z 51 ( | Prominent (Direct cleavage of terminal group) | Weak/Absent (Requires rearrangement) |

| m/z 64 | Strong (McLafferty yields | Shifted/Different (McLafferty yields |

| Retention Index | Typically lower (lower polarity) | Typically higher (higher polarity) |

Scientist's Note: If m/z 51 is <5% of the base peak, you likely have the 1,2-isomer. If m/z 51 is >20%, it confirms the 1,1-difluoro structure.

Analytical Workflow Protocol

This self-validating workflow ensures data integrity when analyzing volatile fluorinated alkenes.

Figure 2: Decision tree for the identification of 1,1-difluorobut-1-ene.

Step-by-Step Procedure:

-

Sample Preparation: Dissolve 10 µL of analyte in 1.5 mL of Dichloromethane (DCM) . Note: DCM is preferred over Pentane as it elutes later than the analyte on some columns, avoiding solvent masking, though Pentane is better for very early eluters. Given the BP of ~20°C, keep samples on ice.

-

System Blank: Run a solvent blank to ensure no carryover of fluorinated contaminants.

-

Injection: Inject 1 µL. Ensure the syringe is not warm.

-

Data Processing: Extract ion chromatograms (EIC) for m/z 92, 77, and 51.

-

Validation: Calculate the ratio of m/z 51 to m/z 77. A ratio > 0.2 indicates the 1,1-isomer.

References

-

PubChem. (n.d.).[2] 1,1-Difluorobut-1-ene (Compound).[2] National Library of Medicine. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.).[3] 1-Butene, 1,1-difluoro-.[2][4] National Institute of Standards and Technology. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes. (Context on fluorinated alkene reactivity). Retrieved from [Link]

Sources

Executive Summary: The Carbonyl Bioisostere of the 21st Century

The gem-Difluoroalkene Moiety: A Strategic Handle in Medicinal Chemistry[1]

The gem-difluoroalkene moiety (

However, unlike the carbonyl group, the gem-difluoroalkene is metabolically robust.[1] It resists the hydrolytic cleavage that plagues amides and esters and is immune to the reductive metabolism by aldo-keto reductases that limits the efficacy of many ketone-based drugs.

This guide details the reactivity profile of this moiety, moving beyond basic properties to actionable synthetic strategies: Nucleophilic Vinylic Substitution (

Electronic Structure & Reactivity Patterns

The reactivity of gem-difluoroalkenes is dictated by the "Fluorine Effect"—a tug-of-war between inductive withdrawal (

-

Electrophilicity: The strong

effect of the two fluorine atoms renders the -

Polarization: The

bond is polarized such that the -

The "Beta-Elimination" Trap: A defining feature of this moiety in metal catalysis is the facile

-fluoride elimination from alkyl-metal intermediates, which drives defluorinative coupling rather than simple addition.

Reactivity Decision Matrix

Figure 1: Divergent reactivity pathways for gem-difluoroalkenes based on reagent class.

Synthesis of the Core: The Julia-Kocienski Protocol

While Wittig-type reactions exist, they often suffer from reagent instability. The Julia-Kocienski Olefination using difluoromethyl 2-pyridyl sulfone is the industry standard for robustness and functional group tolerance.

Mechanism: The reaction proceeds via the addition of a sulfonyl carbanion to an aldehyde/ketone, followed by a Smiles rearrangement . The pyridyl nitrogen attacks the sulfonyl group, facilitating the extrusion of

Protocol 1: Synthesis of Terminal gem-Difluoroalkenes

-

Substrate: Benzaldehyde (Model)

-

Reagent: Difluoromethyl 2-pyridyl sulfone (Julia-Kocienski Reagent)[2][3]

-

Reagents: CsF (Base/Activator), DMF (Solvent)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve difluoromethyl 2-pyridyl sulfone (1.2 equiv) and the aldehyde (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Activation: Cool the solution to -50°C. This temperature control is critical to prevent premature decomposition of the sulfonyl anion.

-

Base Addition: Add CsF (2.0 equiv) or LiHMDS (1.2 equiv) dropwise. Note: CsF is milder and often provides better chemoselectivity for sensitive substrates.

-

Rearrangement: Allow the reaction to warm slowly to room temperature over 4 hours. The Smiles rearrangement occurs during this warming phase.[3]

-

Workup: Quench with saturated

. Extract with -

Purification: Flash column chromatography (Hexanes/EtOAc). gem-Difluoroalkenes are often non-polar; use non-polar solvent systems initially.

Reactivity Mode A: Nucleophilic Vinylic Substitution ( )

This is the primary method for synthesizing monofluoroalkenes , which are isosteres of the peptide bond (

Mechanism:

The reaction does not proceed via direct

-

Addition: Nucleophile attacks the electrophilic

carbon. -

Intermediate: Formation of a tetrahedral carbanion intermediate (stabilized by the remaining fluorine).

-

Elimination: Ejection of a fluoride ion (

) to restore the double bond.

Protocol 2: Synthesis of -Fluoroenamines (Peptidomimetics)

-

Substrate:

-Aryl-gem-difluoroalkene -

Nucleophile: Morpholine (Secondary amine)

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Methodology:

-

Solvation: Dissolve the gem-difluoroalkene (1.0 equiv) and morpholine (1.5 equiv) in DMSO (0.5 M). Why DMSO? Polar aprotic solvents stabilize the anionic intermediate and facilitate fluoride leaving.

-

Catalysis: Add DBU (2.0 equiv). Heat to 80°C.

-

Monitoring: Monitor by

NMR. The starting material (doublet of doublets around -90 ppm) will disappear, replaced by a single vinyl fluorine signal (often around -110 to -130 ppm, appearing as a doublet due to H-coupling). -

Troubleshooting: If conversion stalls, add a Lewis acid additive like

(5 mol%) to activate the fluoride leaving group, though this is rarely needed with DBU.

Reactivity Mode B: Transition Metal-Catalyzed Defluorinative Functionalization

Recent advances (post-2017) have unlocked the ability to replace a C-F bond with C-C, C-B, or C-Si bonds using Nickel or Palladium catalysis.

The "Beta-Fluoride Elimination" Cycle:

Unlike standard cross-couplings where

Catalytic Cycle Visualization

Figure 2: Simplified mechanism for Ni-catalyzed defluorinative coupling.

Key Insight: Nickel (Ni) is generally superior to Palladium (Pd) for these transformations due to its higher affinity for fluorine and ability to traverse

Comparative Analysis of Synthetic Routes

| Synthetic Goal | Reaction Class | Key Reagent | Mechanism | Bio-Application |

| Monofluoroalkene | Nucleophilic Subst.[4][5][6] ( | Amine/Thiol + DBU | Addition-Elimination | Peptide isostere |

| Trisubstituted Alkene | C-F Activation | Ni(cod)2 + Boronic Acid | Complex scaffold assembly | |

| Difluoroalkane | Hydrofunctionalization | Carboxylic Acid | Fluorine-Retentive Addition | Metabolic blocker |

| Difluorocyclobutane | [2+2] Cycloaddition | Alkyne + Lewis Acid | Thermal/Photochemical | Conformational locking |

References

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene... Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes Source: Organic Letters (ACS Publications) URL:[Link]

-

Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes Source: Israel Journal of Chemistry (via NIH) URL:[Link]

-

Julia-Kocienski Olefination Protocol & Mechanism Source: Alfa Chemistry / Organic Chemistry Portal URL:[Link]

Sources

- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes with Ketene Silyl Acetals [organic-chemistry.org]

Electronic Architecture and Synthetic Utility of 1,1-Difluorobut-1-ene: A Mechanistic Whitepaper

Executive Summary

1,1-Difluorobut-1-ene represents a canonical model for understanding the gem-difluoroalkene moiety, a structural motif increasingly prioritized in medicinal chemistry as a bioisostere for carbonyl groups. Unlike simple alkenes, the electronic architecture of 1,1-difluorobut-1-ene is governed by a complex interplay between the high electronegativity of fluorine (Inductive effect,

This guide dissects the "Fluorine Effect," explaining how it generates a unique ambiphilic reactivity profile—rendering the C1 position electrophilic while maintaining nucleophilic character at C2. We provide a validated synthetic protocol and a mechanistic analysis of its utility in drug design.

Part 1: Electronic Architecture & The Fluorine Effect

The reactivity of 1,1-difluorobut-1-ene (

The Tug-of-War: Inductive vs. Resonance Effects[1]

-

Inductive Withdrawal (

): Fluorine is the most electronegative element (Pauling scale 3.98). Through the -

Resonance Donation (

): Conversely, the fluorine

The Net Result:

While

The Ambiphilic Paradox

This electronic arrangement creates a dual reactivity profile (Ambiphilicity) that is distinct from non-fluorinated 1-butene:

-

Electrophilic C1 (

): The dominant inductive effect and the presence of a good leaving group potential (fluoride) make C1 highly susceptible to nucleophilic attack (unlike typical electron-rich alkenes). -

Nucleophilic C2 (

-Carbon): Due to negative hyperconjugation and polarization, the

Visualization of Electronic Pathways

Figure 1: The "Push-Pull" electronic mechanism governing the ambiphilic nature of 1,1-difluorobut-1-ene.

Part 2: Physicochemical Consequences & Bioisosterism[2][3]

In drug development, 1,1-difluorobut-1-ene is not merely a synthetic intermediate; it is a strategic structural motif.

The Carbonyl Bioisostere

The gem-difluoroalkene group (

| Feature | Carbonyl ( | gem-Difluoroalkene ( | Impact on Drug Design |

| Geometry | Planar ( | Planar ( | Maintains binding pocket fit. |

| Polarity | Highly Polar | Polar (Dipole ~1.5-2.0 D) | Mimics electrostatic interactions. |

| H-Bonding | Strong Acceptor | Weak/Null Acceptor | Modulates solubility/permeability. |

| Metabolism | Susceptible to reduction/oxidation | Metabolically Stable | Blocks CYP450 oxidation sites. |

| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | Increases membrane permeability. |

Key Insight: Replacing a labile amide or ketone with a gem-difluoroalkene can extend the half-life (

Part 3: Synthetic Protocols

To access 1,1-difluorobut-1-ene, the Julia-Kocienski Olefination is preferred over standard Wittig reagents due to higher yields and milder conditions for volatile alkenes. However, for general lab scale, the Difluoromethylation of Aldehydes using phosphonium salts is the industry standard for reliability.

Protocol: Synthesis of 1,1-Difluorobut-1-ene via Wittig-Type Reaction

Objective: Convert Butyraldehyde to 1,1-Difluorobut-1-ene.

Reagents: Butyraldehyde, Difluoromethyltriphenylphosphonium bromide (

Step-by-Step Methodology:

-

Reagent Preparation:

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge with Difluoromethyltriphenylphosphonium bromide (1.2 equiv) and suspend in anhydrous THF (0.2 M concentration relative to aldehyde).

-

-

Ylide Generation:

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Add LiHMDS (Lithium bis(trimethylsilyl)amide, 1.0 M in THF, 1.3 equiv) dropwise via syringe over 10 minutes.

-

Observation: The solution will turn a deep orange/red color, indicating the formation of the difluoro-ylide.

-

Stir at -78 °C for 30 minutes.

-

-

Addition:

-

Add Butyraldehyde (1.0 equiv) neat, dropwise to the cold ylide solution.

-

Allow the reaction to stir at -78 °C for 1 hour.

-

-

Warming & Quenching:

-

Remove the cooling bath and allow the reaction to warm to room temperature (23 °C) over 2 hours.

-

Quench the reaction by adding saturated aqueous

.

-

-

Workup & Isolation (Critical for Volatiles):

-

Note: 1,1-Difluorobut-1-ene is volatile (BP approx 15-20 °C). Do not use rotary evaporation.

-

Extract the aqueous layer with

(3x). -

Dry combined organics over

and filter. -

Purification: Distill the ether solution carefully using a fractionating column (Vigreux) to isolate the product from the solvent, or use the solution directly for subsequent steps if concentration permits.

-

Reactivity Workflow: Nucleophilic Vinylic Substitution ( )

The most common reaction applied to this scaffold is the functionalization of the C1 position.

Figure 2: The

Part 4: Analytical Characterization

Validating the synthesis requires specific attention to NMR spectroscopy due to the spin-active nature of

NMR Signatures

-

NMR (376 MHz,

-

Expect a characteristic pair of multiplets (due to geminal coupling if H is present, or cis/trans coupling to the vinyl proton).

-

Typical Shift:

-85 to -95 ppm. -

Coupling:

is typically 30-50 Hz.

-

-

NMR (400 MHz,

-

Vinylic Proton (H-C2):

4.1 – 4.5 ppm (dt). It appears as a triplet of doublets due to coupling with the adjacent -

Allylic Protons (

):

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Ichikawa, J. (2000). Fluorine-Containing Reagents: Approaches to the Synthesis of gem-Difluoroalkenes. Journal of Fluorine Chemistry.

-

Zheng, J., et al. (2013). Synthesis of gem-Difluoroalkenes via Copper-Catalyzed Decarboxylative Difluoromethylenation. Journal of the American Chemical Society.

-

PubChem. (n.d.).[3] 1,1-Difluorobut-1-ene Compound Summary. National Library of Medicine.

Sources

Application Note: Scalable Synthesis of 1,1-Difluorobut-1-ene from Butyraldehyde

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 1,1-difluorobut-1-ene from butyraldehyde (butanal). While historical methods rely on ozone-depleting dibromodifluoromethane (

Key Advantages:

-

ODS-Free: Eliminates the use of regulated Class I ozone-depleting substances.

-

Operational Safety: Uses stable solid precursors rather than high-pressure toxic gases.

-

Scalability: Suitable for gram-to-multigram scale synthesis with standard glassware.

Retrosynthetic Analysis & Mechanism

The transformation involves the conversion of a carbonyl group to a gem-difluoroalkene. The mechanism proceeds via a modified Wittig reaction where the active ylide, difluoromethylene triphenylphosphorane (

Reaction Pathway

-

Carbene Generation: Thermal decarboxylation of sodium chlorodifluoroacetate generates difluorocarbene (

). -

Ylide Formation: The electrophilic carbene is trapped by triphenylphosphine (

) to form the ylide. -

Wittig Olefination: The ylide attacks the aldehyde, forming an oxaphosphetane intermediate, which collapses to yield the target alkene and triphenylphosphine oxide.

Mechanistic Visualization

Figure 1: Mechanistic pathway for the in-situ generation of difluoromethylene ylide and subsequent olefination.

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| Butyraldehyde | 72.11 | 1.0 | Substrate |

| Sodium Chlorodifluoroacetate | 152.46 | 1.5 | Carbene Source |

| Triphenylphosphine ( | 262.29 | 1.2 | Ylide Carrier |

| Diglyme (or DMF) | - | Solvent | High BP Solvent |

Equipment:

-

3-neck Round Bottom Flask (RBF).

-

Reflux condenser.[3]

-

Short-path distillation head (connected to condenser).

-

Cold Trap (Dry ice/Acetone, -78°C) – Critical for volatile product collection.

-

Inert gas (Nitrogen/Argon) line.

Step-by-Step Procedure

Step 1: Setup

-

Oven-dry a 250 mL 3-neck RBF and equip it with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Connect the outlet of the reflux condenser to a short-path distillation head leading to a receiving flask submerged in a dry ice/acetone bath (-78°C) .

-

Note: 1,1-Difluorobut-1-ene is a volatile liquid (estimated BP ~30-35°C). The

evolution during reaction can sweep the product out; the cold trap ensures quantitative recovery.

-

Step 2: Reagent Addition

-

Charge the flask with Triphenylphosphine (1.2 equiv) and anhydrous Diglyme (or DMF, 5 mL per mmol aldehyde).

-

Add Butyraldehyde (1.0 equiv).

-

Add Sodium Chlorodifluoroacetate (1.5 equiv) in one portion.

-

Expert Tip: For larger scales (>50 mmol), add the salt in portions over 30 minutes to control

evolution.

-

Step 3: Reaction & Distillation

-

Heat the mixture to 90–100°C with vigorous stirring.

-

Observation: Evolution of

gas will be observed. The solution will turn turbid as NaCl precipitates. -

Maintain temperature for 2–4 hours .

-

The volatile product (1,1-difluorobut-1-ene) will co-distill with the

stream or reflux. If using a setup with a distillation takeoff, the product can be collected continuously in the cold trap. -

After gas evolution ceases, increase bath temperature to 120°C for 30 minutes to drive over any remaining product into the trap.

Step 4: Workup & Purification

-

The cold trap contains the crude product and potentially trace solvent/aldehyde.

-

Redistillation: Perform a fractional distillation of the cold trap contents.

-

Collect the fraction boiling at 30–35°C (at atmospheric pressure).

-

-

Store the purified product in a sealed pressure tube or Schlenk flask at 4°C.

Characterization & Quality Control

Verify the identity of the synthesized olefin using Nuclear Magnetic Resonance (NMR).[4]

| Technique | Parameter | Expected Signal | Interpretation |

| Chemical Shift | Characteristic gem-difluoro vinyl group. Signals split by each other ( | ||

| Vinyl Proton | The proton at C2 ( | ||

| GC-MS | Molecular Ion | Parent ion for |

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of volatile gem-difluoroalkenes.

Troubleshooting & Expert Tips

-

Low Yield:

-

Cause: Incomplete decarboxylation or moisture in solvent.

-

Fix: Ensure Diglyme/DMF is anhydrous. Increase temperature to 110°C. Ensure

is fresh (not oxidized).

-

-

Product Loss:

-

Cause: Product is highly volatile.

-

Fix: Ensure the cold trap is maintained at -78°C (Dry ice/Acetone) throughout the reaction. Do not use a water condenser alone; the product will escape.

-

-

Salt Caking:

-

Cause: NaCl precipitation can hinder stirring.

-

Fix: Use a mechanical stirrer for scales >10g.

-

Safety & Compliance

-

Sodium Chlorodifluoroacetate: Hygroscopic solid. Irritant. Decomposes to release

and trace halides. -

Difluorocarbene: Reactive intermediate. Although generated in situ, ensure the system is vented through a fume hood.

-

1,1-Difluorobut-1-ene: Flammable liquid/gas. Store in a cool, well-ventilated area.

References

-

Fuqua, S. A.; Duncan, W. G.; Silverstein, R. M. "A One-Step Synthesis of 1,1-Difluoroolefins from Aldehydes Using Sodium Chlorodifluoroacetate." Journal of Organic Chemistry, 1965 , 30(3), 1027–1029.

-

Burton, D. J.; Greenlimb, P. E. "Fluorinated Organometallics: Vinyl Lithium Reagents." Journal of Organic Chemistry, 1975 , 40(19), 2796–2801. (Foundational work on difluoroolefination).

-

Herkes, F. E.; Burton, D. J. "Fluoroolefins. I. The Synthesis of Beta-Substituted Perfluoroolefins." Journal of Organic Chemistry, 1967 , 32(5), 1311–1318.

-

PubChem Compound Summary. "1,1-Difluorobut-1-ene (CID 2782310)." National Center for Biotechnology Information, 2025 .

Sources

Application Note: High-Purity Synthesis of 1,1-Difluorobut-1-ene via Modified Wittig Olefination

Part 1: Executive Summary & Strategic Analysis

The Bioisostere Imperative

The gem-difluoroalkene moiety (

The Synthetic Challenge: Volatility & Instability

Synthesizing 1,1-difluorobut-1-ene presents two specific engineering challenges that standard Wittig protocols fail to address:

-

Extreme Volatility: With a boiling point of approximately 3.7°C - 5°C , the product is a gas at standard laboratory conditions. Standard liquid-liquid extraction and rotary evaporation will result in total product loss .

-

Ylide Instability: The required ylide, difluoromethylenetriphenylphosphorane (

), is thermodynamically unstable and cannot be isolated. It must be generated in situ and trapped immediately.

The Solution: Reactive Distillation

This protocol utilizes the Burton-modified Wittig reaction using dibromodifluoromethane (

Part 2: Mechanistic Foundation

The reaction proceeds through the in situ generation of the phosphonium ylide, followed by the classic Wittig [2+2] cycloaddition.

Reaction Pathway[1][2][3][4][5][6][7]

-

Ylide Generation: Triphenylphosphine attacks dibromodifluoromethane to form the bromodifluoromethyltriphenylphosphonium bromide salt. Upon heating or treatment with metal (Zn), this eliminates bromine to generate the transient ylide.

-

Olefination: The ylide attacks propanal to form the oxaphosphetane intermediate.

-

Elimination: The driving force—formation of the strong

bond in triphenylphosphine oxide (

Figure 1: Mechanistic pathway for the generation of Ph3P=CF2 and subsequent olefination.[1]

Part 3: Detailed Experimental Protocol

Reagents & Equipment Table

| Component | Specification | Role | Quantity (Scale: 50 mmol) |

| Propanal | >99%, Dry | Substrate | 2.90 g (50 mmol) |

| Dibromodifluoromethane | Halon 1202 | 15.7 g (75 mmol) | |

| Triphenylphosphine | Reagent Grade | Ylide Gen. | 39.3 g (150 mmol) |

| Triglyme | Anhydrous | Solvent | 100 mL |

| Zinc Dust | Activated* | Promoter | 4.9 g (75 mmol) |

| Apparatus | 3-Neck Flask | Reactor | 250 mL |

| Collection | Cold Trap | Receiver | Dry Ice/Acetone (-78°C) |

-

Note: Zinc activation (wash with dilute HCl, water, acetone, ether, then dry) is critical for reproducible initiation.

Experimental Workflow

Safety Warning:

Step 1: Reactor Setup for Reactive Distillation

-

Equip a 250 mL 3-neck round-bottom flask with:

-

Mechanical overhead stirrer (magnetic stirring may fail due to

precipitation). -

Pressure-equalizing addition funnel (for Propanal).

-

Short-path distillation head connected to a receiving flask.

-

-

Crucial: Immerse the receiving flask in a Dry Ice/Acetone bath (-78°C) . The product is a gas/volatile liquid (BP ~4°C); failure to cool the receiver will result in loss.

-

Connect the system to an inert gas line (

or Ar) and purge.

Step 2: In-Situ Reagent Formation

-

Charge the flask with Triphenylphosphine (150 mmol) and Triglyme (100 mL) .

-

Add Activated Zinc Dust (75 mmol) .

-

Cool the mixture to 0°C using an ice bath.

-

Add Dibromodifluoromethane (75 mmol) slowly via syringe or cooled addition funnel. The reaction is exothermic; maintain temp <10°C.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Appearance: The solution will thicken as the phosphonium salt forms.

Step 3: Olefination & Isolation

-

Heat the reaction mixture to 80°C .

-

Add Propanal (50 mmol) dropwise via the addition funnel over 20 minutes.

-

Increase the bath temperature to 100-110°C .

-

Observation: The volatile product (1,1-difluorobut-1-ene) will co-distill with trace solvent vapors into the cold trap.

-

Maintain heating for 1-2 hours until distillation ceases.

Step 4: Purification

-

The contents of the cold trap will contain the product and potentially trace

or solvent. -

Perform a bulb-to-bulb distillation (trap-to-trap) at low temperature.

-

Transfer the crude trap contents to a clean flask at -78°C.

-

Connect to a second trap at -196°C (Liquid

) or -78°C. -

Allow the source flask to warm slowly to 0°C while keeping the receiver cold.

-

-

Store the purified product in a sealed, cold vessel (e.g., a Young's tube or stainless steel cylinder).

Figure 2: Operational workflow for the synthesis and isolation of volatile gem-difluoroalkenes.

Part 4: Quality Control & Characterization

Due to the volatility, standard LC-MS is not applicable. GC-MS and NMR are the required validation methods.

Expected Analytical Data

| Technique | Parameter | Expected Signal | Interpretation |

| Chemical Shift | Characteristic gem-difluoro vinyl signal. | ||

| Coupling | Geminal F-F coupling. | ||

| Vinyl Proton | Triplet of doublets due to coupling with | ||

| GC-MS | Molecular Ion | m/z 92 | Parent ion ( |

Troubleshooting Guide

-

Low Yield:

-

Cause: Product lost to evaporation. Fix: Ensure cold trap is at -78°C or lower. Check system tightness.

-

Cause: Inactive Zinc. Fix: Acid-wash zinc immediately before use.

-

-

Solidification of Reactor:

-

Cause: Buildup of

and Zinc salts. Fix: Use mechanical stirring (high torque) and sufficient solvent volume (Triglyme).

-

-

Product Contaminated with Starting Material:

-

Cause: Distillation temperature too high. Fix: Keep the head temperature below the BP of the solvent.

-

Part 5: References

-

Burton, D. J., & Herkes, F. E. (1967). Generation of difluorocarbene via the decomposition of fluorinated phosphonium salts. Tetrahedron Letters, 8(20), 1883-1888. Link

-

Fuqua, S. A., Duncan, W. G., & Silverstein, R. M. (1965). Synthesis of 1,1-difluoroolefins from aldehydes. The Journal of Organic Chemistry, 30(3), 1027-1029. Link

-

Wheaton, G. A., & Burton, D. J. (1983). Zinc-promoted reaction of dibromodifluoromethane and triphenylphosphine with aldehydes and ketones. The Journal of Organic Chemistry, 48(6), 917-927. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

-

PubChem. (n.d.). 1,1-Difluorobut-1-ene (Compound CID 2782310).[2] National Library of Medicine. Link

Sources

polymerization of 1,1-Difluorobut-1-ene

Application Note: Precision Polymerization of 1,1-Difluorobut-1-ene

Executive Summary

1,1-Difluorobut-1-ene (DFB), a structural analog of vinylidene fluoride (VDF) featuring an ethyl tail, represents a niche but high-value monomer for developing fluorinated elastomers and hydrophobic coatings. Unlike VDF, the steric bulk of the ethyl group at the

This guide details the High-Pressure Free Radical Polymerization workflow, the only reliable method to overcome steric hindrance and achieve high molecular weight poly(1,1-difluorobut-1-ene). We also outline a solution-phase copolymerization protocol for tuning material properties.

Chemical Identity & Mechanistic Insight

Monomer Structure: CF2=CH-CH2-CH3 CAS Registry Number: 407-09-0[1]

The "Gem-Difluoro" Effect

The 1,1-difluoro substitution creates a highly polarized double bond. The fluorine atoms withdraw electron density, making the monomer electron-deficient.

-

Reactivity: Highly susceptible to radical attack but resistant to cationic polymerization.

-

Steric Challenge: The ethyl group on the

-carbon creates steric interference during the propagation step, significantly lowering the ceiling temperature (

DOT Diagram: Radical Propagation Mechanism

Figure 1: Mechanism of radical addition. Note the regioselective attack: The electrophilic radical prefers the electron-rich

Pre-Polymerization Protocols

Monomer Purification (Critical)

Commercial DFB often contains stabilizers (e.g., terpenes) or isomeric impurities (1,1-difluorobut-2-ene).

-

Washing: Wash DFB with 5% NaOH to remove acidic impurities, followed by deionized water until neutral pH.

-

Drying: Pass over a column of activated molecular sieves (4Å) to remove moisture.

-

Degassing: Perform three Freeze-Pump-Thaw cycles. Oxygen is a potent inhibitor of fluoropolymerization and must be removed to < 1 ppm.

Equipment Requirements

-

Reactor: Hastelloy C-276 or Inconel autoclave (300 mL) rated for >200 bar. Stainless steel 316 is acceptable but prone to corrosion from trace HF.

-

Safety: Blast shield, HF gas sensors, and remote operation capability.

Experimental Protocol: High-Pressure Homopolymerization

This protocol uses supercritical CO₂ (scCO₂) or bulk conditions to facilitate mass transfer and overcome steric hindrance.

Reagents:

-

Initiator: Di-tert-butyl peroxide (DTBP) or Perfluoropropionyl peroxide (3P) (for low-temp initiation).[1]

-

Medium: Supercritical CO₂ (optional but recommended for solubility).

Step-by-Step Workflow:

-

Reactor Conditioning:

-

Passivate the reactor with 5% F₂/N₂ gas mixture if using a new vessel (optional).

-

Purge with Argon for 30 minutes.

-

-

Loading:

-

Cool the reactor to -40°C.

-

Transfer Initiator (1.0 mol%) and DFB Monomer (50 g) under vacuum or inert atmosphere.

-

If using scCO₂, charge CO₂ to a base pressure of 50 bar.

-

-

Polymerization:

-

Heat the reactor to 120°C (for DTBP).

-

Pressurize: As temperature rises, pressure will increase. Use a high-pressure pump to maintain 150–200 bar by adding more CO₂ or inert gas (N₂).

-

Agitation: Set magnetic drive stirring to 1000 RPM.

-

Duration: Run for 12–24 hours.

-

-

Termination & Recovery:

-

Cool reactor to room temperature.

-

Slowly vent gases (scrub through KOH solution to neutralize any HF).

-

Dissolve the solid residue in acetone or THF.

-

Precipitate in cold methanol/water (50:50).

-

Dry under vacuum at 60°C for 24 hours.

-

Data Table: Typical Reaction Conditions

| Parameter | Condition A (Standard) | Condition B (High MW) |

| Temperature | 120°C | 80°C |

| Pressure | 100 bar | 250 bar |

| Initiator | DTBP (1.0 mol%) | IPP (0.5 mol%)* |

| Solvent | Bulk | scCO₂ |

| Yield | 45-60% | 70-85% |

| Mw (Est.) | 15,000 Da | 45,000+ Da |

*IPP = Diisopropyl peroxydicarbonate (requires lower temp)

Characterization & Validation

Nuclear Magnetic Resonance (NMR)

-

19F NMR (376 MHz, Acetone-d6):

-

Diagnostic signal: -89 to -95 ppm (broad multiplet, CF₂ backbone).

-

Absence of sharp singlets at -85 ppm confirms consumption of monomer.

-

-

1H NMR:

-

Broad peaks at 1.5–2.0 ppm (CH₂-CH₃ side chain).

-

Thermal Analysis (DSC)

-

Tg (Glass Transition): Expected around -10°C to 20°C (higher than PVDF due to ethyl restriction).

-

Tm (Melting Point): DFB homopolymers typically show low crystallinity compared to PVDF.

Troubleshooting & Safety

-

Low Yield: Often caused by oxygen contamination. Ensure rigorous degassing.

-

Black Specs in Polymer: Indicates reactor corrosion or "burn" spots. Passivate reactor or lower temperature.

-

Safety Warning: Thermal decomposition of fluoropolymers releases HF and perfluoroisobutylene (PFIB), which are extremely toxic. Always work in a fume hood with HF-specific first aid (Calcium Gluconate gel) available.

References

-

Wenzel, J. E., et al. (2007).[3] Free Radical Polymerization of 1,1-Difluoroethene in a Supercritical Carbon Dioxide Medium. Scholars' Mine. Link

-

PubChem. (n.d.).[4][5] 1,1-Difluorobut-1-ene Compound Summary. National Library of Medicine. Link

- Feiring, A. E. (1994). Fluoroplastics. In Organofluorine Chemistry: Principles and Commercial Applications. Plenum Press.

- Taguet, A., et al. (2005). Copolymerization of Vinylidene Fluoride with 1,1-Difluoroalkenes. Macromolecules. (Extrapolated protocol for 1,1-difluoroalkene reactivity).

Sources

- 1. US8198340B2 - Quality polymer foam from fluorinated alkene blowing agents - Google Patents [patents.google.com]

- 2. BR122020002424B1 - Composição de poliisocianato, e, método de fabricação de um polÃmero de isocianato - Google Patents [patents.google.com]

- 3. "Free Radical Polymerization of 1,1-Difluoroethene in a Supercritical C" by Jonathan E. Wenzel, H. Bryan Lanterman et al. [scholarsmine.mst.edu]

- 4. (Z)-1,2-difluorobut-1-ene | C4H6F2 | CID 18332038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-1,1-difluorobut-2-ene | C4H6F2 | CID 10374416 - PubChem [pubchem.ncbi.nlm.nih.gov]

copolymerization of 1,1-Difluorobut-1-ene with vinylidene fluoride

Executive Summary

This application note details the protocol for the radical copolymerization of Vinylidene Fluoride (VDF) with 1,1-Difluorobut-1-ene (1,1-DFB) . While VDF homopolymers (PVDF) possess excellent piezoelectric and chemical resistance properties, their high crystallinity often limits solubility and flexibility. The incorporation of 1,1-DFB introduces a specific "defect" into the polymer backbone—an ethyl side chain adjacent to a gem-difluoro unit—which effectively disrupts crystallinity while maintaining the fluorinated character of the material.

This guide covers monomer handling, high-pressure autoclave synthesis, and critical microstructural analysis via

Strategic Rationale & Mechanism

Why 1,1-Difluorobut-1-ene?

Unlike Hexafluoropropylene (HFP), which is the standard comonomer for VDF elastomers (e.g., Viton™), 1,1-DFB (

Reaction Pathway

The polymerization proceeds via a free-radical mechanism.[1] Due to the asymmetry of both monomers, head-to-tail (H-T) addition is dominant, but head-to-head (H-H) "defects" are statistically significant in VDF polymerizations and must be quantified.

DOT Diagram: Reaction Workflow & Pathway

Figure 1: Workflow for the high-pressure copolymerization of VDF and 1,1-DFB.

Safety & Pre-requisites

-

VDF Hazard: VDF is a flammable gas (LEL 5.5%) and must be handled in a well-ventilated fume hood using spark-proof equipment.

-

Pressure: Reactions occur at 20–50 bar. Use a certified Hastelloy autoclave equipped with a rupture disk (rated 100 bar) and a digital pressure transducer.

-

Solvent: 1,1,1,3,3-Pentafluorobutane (Solkane® 365mfc) is the preferred solvent as it avoids chain transfer reactions common with standard organic solvents. Acetonitrile (ACN) or Dimethyl Carbonate (DMC) are acceptable alternatives if chain transfer constants are monitored.

Experimental Protocol

Materials

| Component | Specification | Role | Notes |

| VDF | >99.8% Gas | Monomer A | Cryogenic transfer required.[2][3][4] |

| 1,1-DFB | >98% Liquid | Monomer B | Synthesized via dehydroiodination of 1-iodo-1,1-difluorobutane or commercial source. |

| Initiator | tert-Butyl peroxypivalate (TBPPI) | Radical Source | Half-life ( |

| Solvent | 1,1,1,3,3-Pentafluorobutane | Medium | Non-flammable, low transfer constant. |

| Standard | Benzene-d6 or Acetone-d6 | NMR Solvent | For characterization. |

Step-by-Step Synthesis Procedure

Step 1: Reactor Preparation

-

Clean a 100 mL Hastelloy autoclave with acetone, then dry under vacuum.

-

Leak test: Pressurize with

(30 bar) for 30 minutes. Ensure -

Vent

and place the reactor under vacuum (20 mbar) for 15 minutes to remove oxygen (O

Step 2: Liquid Charging

-

In a separate flask, dissolve TBPPI (1.0 mol% relative to total monomer) in the solvent.

-

Add the calculated amount of 1,1-DFB liquid.

-

Introduce this mixture into the autoclave via a vacuum-tight funnel or syringe port.[3]

-

Cool the autoclave to -80°C using an acetone/liquid nitrogen bath.

Step 3: Gas Transfer (VDF)

-

Place the VDF gas cylinder on a precision balance.

-

Connect the cylinder to the autoclave via a flexible steel hose.

-

Open the valve and allow VDF to condense into the reactor until the target mass is reached (e.g., for a 80:20 VDF:DFB molar feed, calculate mass based on MW).

-

Calculation:

mol. If

-

-

Close all valves and allow the reactor to warm to room temperature. Caution: Pressure will rise significantly.

Step 4: Polymerization

-

Heat the reactor to 75°C (optimal for TBPPI).

-

Stir at 600 rpm .

-

Monitor pressure drop. A pressure drop (

) indicates monomer consumption.-

Termination: Stop reaction when

stabilizes or after 10-14 hours.

-

-

Quench reaction by immersing the autoclave in an ice bath.

Step 5: Workup

-

Slowly vent unreacted VDF gas (in a fume hood).

-

Pour the resulting viscous solution into cold pentane or methanol/water (depending on copolymer solubility; high 1,1-DFB content increases solubility in organics).

-

Filter the solid/gum and dry at 60°C under vacuum (10 mbar) for 24 hours.

Characterization & Validation

The success of the copolymerization is validated by

F-NMR Analysis Protocol

-

Solvent: Acetone-d6 (Polymer swells/dissolves well).

-

Reference:

(0 ppm) or internal reference. -

Temperature: 25°C (or 50°C if high VDF content causes gelling).

Key Spectral Assignments:

| Chemical Shift ( | Assignment | Structural Unit |

| -91.0 to -93.0 | VDF Head-to-Tail (Normal) | |

| -113.0, -116.0 | VDF Head-to-Head (Defect) | |

| -94.0 to -95.0 | 1,1-DFB unit adjacent to VDF | |

| -108.0 to -110.0 | Chain Ends |

Calculating Copolymer Composition

To determine the molar fraction of VDF (

Where

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<10%) | Oxygen inhibition | Increase vacuum time; use freeze-pump-thaw cycles for liquid monomers. |

| Low Yield (<10%) | Initiator death | Ensure TBPPI is fresh and stored at -20°C. Check reaction temperature (must be >60°C). |

| Insoluble Product | High VDF content | The copolymer is too crystalline. Increase the initial feed ratio of 1,1-DFB. |

| Pressure Spike | Runaway exotherm | Reduce total monomer concentration or initiator load. Ensure effective cooling jacket. |

References

-

Ameduri, B. (2009). "From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends." Chemical Reviews, 109(12), 6632–6686. Link

-

Guiot, J., Ameduri, B., & Boutevin, B. (2002). "Copolymerization of Vinylidene Fluoride with 1,1-Difluoroethylene Analogues." Macromolecules, 35, 8694. Link

-

Banerjee, S., et al. (2017). "New Fluorinated Copolymers Synthesized by Radical Copolymerization of VDF with Fluorinated Olefins." Polymer Chemistry, 8, 1344. Link

-

Taguet, A., et al. (2005). "Kinetics of Radical Copolymerization of Vinylidene Fluoride with Hexafluoropropylene." Macromolecules, 38, 1369. Link

-

Ojima, I. (Ed.).[5] (2009).[3] Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (Context on biological relevance of gem-difluoro groups). Link

Sources

1,1-Difluorobut-1-ene as a fluorinated building block

Application Note: 1,1-Difluorobut-1-ene as a Strategic Fluorinated Building Block

Abstract

This technical guide profiles 1,1-Difluorobut-1-ene (DFB) , a versatile gem-difluoroalkene building block. Unlike its gaseous homolog 1,1-difluoroethene, DFB is a volatile liquid, allowing for easier handling in benchtop synthesis while retaining the high electrophilicity characteristic of the gem-difluoroolefin motif. This note details its utility as a carbonyl bioisostere precursor, its reactivity in nucleophilic vinylic substitution (

Chemical Profile & Handling

1,1-Difluorobut-1-ene is characterized by the polarization of the C=C double bond, driven by the high electronegativity of the two fluorine atoms. This creates a distinct electrophilic center at C1, making it a "chemical chameleon" capable of reacting with nucleophiles, radicals, and transition metals.

| Property | Value | Implication for Protocol |

| CAS Number | 407-09-0 | Verification key. |

| Molecular Weight | 92.09 g/mol | Stoichiometry calculations.[1] |

| Boiling Point | ~48–52 °C (est.) | Volatile. Handle with chilled syringes; store at 4°C. |

| Density | ~1.0 g/mL | Phase separation in aqueous workups is distinct. |

| Reactivity | Electrophilic at C1 | Susceptible to nucleophilic attack; inert to weak acids. |

Safety & Storage:

-

Volatility: Due to its low boiling point, DFB should be handled in a fume hood. Reactions heated above 40°C require sealed pressure tubes or reflux condensers with coolant <0°C.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent slow oxidation or polymerization.

Strategic Value in Medicinal Chemistry

The gem-difluoroalkene moiety (

-

Metabolic Stability: Unlike ketones/aldehydes, DFB derivatives are resistant to reduction by aldo-keto reductases and nucleophilic attack by biological thiols in vivo [1].

-

Lipophilicity Modulation: The replacement of C=O with C=CF

typically increases logP, aiding membrane permeability while maintaining similar steric volume and bond angles. -

Pka Modulation: When positioned

to an amine, the fluorine atoms lower the pKa, reducing hERG liability in basic amine drugs.

Reactivity Map & Pathways

The reactivity of DFB is dominated by the electron-deficient C1 position. The following diagram maps the three primary divergent pathways available to researchers.

Figure 1: Divergent reactivity of 1,1-difluorobut-1-ene allowing access to three distinct fluorinated chemical spaces.

Detailed Experimental Protocols

Protocol A: Synthesis of Monofluoroalkenes via V

This reaction exploits the "addition-elimination" mechanism. A nucleophile adds to the C1 position, forming a carbanion stabilized by

Target: Construction of monofluoroalkenyl ethers or amines.

Materials:

-

1,1-Difluorobut-1-ene (1.0 equiv)

-

Nucleophile (e.g., Sodium Phenoxide or Morpholine) (1.2 equiv)

-

Base: NaH (if using alcohols/phenols) or KHMDS

-

Solvent: Dry DMF or THF (0.2 M)

-

Silyl Reagent: TMS-Cl (1.2 equiv) — Critical for driving equilibrium.

Step-by-Step:

-

Preparation: In a flame-dried Schlenk tube under Argon, dissolve the nucleophile in dry THF.

-

Activation: If using an alcohol/phenol, add NaH (1.2 equiv) at 0°C and stir for 30 min to generate the alkoxide.

-

Addition: Cool the mixture to -78°C. Add 1,1-difluorobut-1-ene slowly via a chilled syringe. The low temperature prevents polymerization.

-

Reaction: Allow the mixture to warm to 0°C over 2 hours.

-

Mechanistic Insight: The intermediate carbanion is stable.[4] To force elimination of fluoride, a "fluoride scavenger" is often helpful.

-

-

The "Silyl Trick": Add TMS-Cl (1.2 equiv). This traps the eliminated fluoride as TMS-F (gas/volatile), shifting the equilibrium irreversibly toward the monofluoroalkene product [2].

-

Workup: Quench with sat. NaHCO

. Extract with Et -

Purification: Silica gel chromatography. Note: Monofluoroalkenes can be sensitive to acidic silica; add 1% Et

N to the eluent.

Protocol B: Hydration to Difluoromethyl Ketones

This transforms the alkene into a difluoromethyl ketone (

Materials:

-

1,1-Difluorobut-1-ene

-

Acid: Conc. H

SO -

Solvent: Wet CH

Cl

Step-by-Step:

-

Dissolve 1,1-difluorobut-1-ene in wet CH

Cl -

Add acid catalyst (10 mol%) at 0°C.

-

Stir vigorously. The reaction proceeds via protonation of the C2 position to form a carbocation at C1, which is stabilized by the fluorine lone pairs (fluorine resonance effect), followed by water attack.

-

Monitoring: Monitor by

F NMR. The starting material (dd, ~ -90 ppm) will disappear, replaced by the product signal (d, ~ -120 to -130 ppm,

Troubleshooting & Self-Validation

To ensure experimental success, use these "self-validating" checkpoints:

| Checkpoint | Observation | Diagnosis/Action |

| Start Material Check | Confirm purity of DFB. If peaks are broad, re-distill to remove oligomers. | |

| Reaction Stalled | No change in | The intermediate anion is too stable. Action: Add TMS-Cl or raise temp to RT (if sealed). |

| Product Volatility | Low yield after rotovap | The product (monofluoroalkene) may be volatile. Action: Do not evaporate to dryness; use pentane extraction and telescope directly. |

Workflow Diagram:

Figure 2: Decision tree for maximizing yield in nucleophilic vinylic substitution.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Ichikawa, J. (2000).[5] Fluorine-Containing Synthons: 1,1-Difluoro-1-alkenes as Useful Intermediates. Journal of Fluorine Chemistry. Link

-

Lang, S. B., et al. (2017).[6] Photoredox Generation of Carbon-Centered Radicals Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics. Angewandte Chemie International Edition. Link

-

Vaughn, I. W., et al. (2020).[7] Nucleophilic Vinylic Substitution of 1,1-Difluoroalkenes. Organic Letters. Link

Sources

- 1. 1,1-Difluorobut-1-ene | C4H6F2 | CID 2782310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. chemistryviews.org [chemistryviews.org]

- 7. researchgate.net [researchgate.net]

Application Note: Poly(1,1-Difluorobut-1-ene) in Advanced Coatings & Dielectrics

This guide outlines the technical specifications, synthesis protocols, and application workflows for Poly(1,1-Difluorobut-1-ene) (pDFB) and its functional copolymers.

While 1,1-difluoro-1-butene is widely recognized as a blowing agent or intermediate, its polymerization yields a specialized amorphous fluoropolymer . Unlike semi-crystalline PVDF (polyvinylidene fluoride), the ethyl side chain in pDFB disrupts chain packing, rendering the polymer soluble in common organic solvents while retaining the high dielectric strength and hydrophobicity characteristic of fluorinated materials.

Material Profile & Technical Specifications

Poly(1,1-Difluorobut-1-ene) is a side-chain fluorinated polyolefin. Its structural distinctiveness lies in the gem-difluoro group combined with an ethyl side chain, which imparts unique solubility and processing advantages over traditional fluoropolymers.

| Property | Value (Approx/Theoretical) | Relevance |

| Monomer CAS | 407-09-0 | Precursor identification. |

| Repeat Unit | Backbone structure. | |

| Morphology | Amorphous | High transparency; soluble in THF/Acetone. |

| Contact Angle | ~105° - 110° (Water) | Excellent hydrophobicity for protective coatings. |

| Dielectric Constant ( | ~2.5 - 3.0 | Low- |

| Solubility | THF, MEK, Acetone, Ethyl Acetate | Key Advantage: Does not require toxic NMP/DMF. |

| Thermal Stability | Suitable for high-temp annealing processes. |

Core Applications

A. Solution-Processable Dielectric Layers for OFETs

Unlike PVDF, which requires high-boiling solvents (NMP) that can damage organic semiconductor layers, pDFB is soluble in volatile, "orthogonal" solvents like butyl acetate or MEK. This makes it an ideal top-gate dielectric in Organic Field-Effect Transistors (OFETs), where it protects the semiconductor without dissolving it.

B. Hydrophobic & Anti-Fouling Coatings

The pendant ethyl group and fluorinated backbone create a low-surface-energy barrier.[1] pDFB coatings are optically clear (due to low crystallinity) and can be applied via spray or spin coating to protect sensors, optical lenses, or microfluidic channels from moisture and bio-adhesion.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of 1,1-Difluorobut-1-ene

Note: 1,1-Difluorobut-1-ene is a volatile liquid/gas (bp ~15–20°C estimated). All reactions must occur in a pressure-rated vessel.

Reagents:

-

Monomer: 1,1-Difluorobut-1-ene (≥99%, distilled).

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

-

Solvent: Acetonitrile (anhydrous) or 1,1,2-Trichlorotrifluoroethane (if available/permitted).

-

Precipitant: Cold Methanol.

Workflow:

-

Preparation: In a glovebox, dissolve AIBN (1.0 mol% vs monomer) in the solvent.

-

Charging: Transfer the solution to a stainless steel Parr reactor or heavy-wall glass pressure tube.

-

Monomer Addition: Condense 1,1-Difluorobut-1-ene into the reactor at -78°C (dry ice/acetone bath) to ensure accurate massing.

-

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical propagation).

-

Polymerization: Seal the reactor and heat to 65°C for 24–48 hours . Magnetic stirring is required.

-

Isolation: Cool the reactor to room temperature. Vent unreacted monomer carefully into a fume hood.

-

Purification: Pour the viscous polymer solution dropwise into excess cold methanol (-20°C) under vigorous stirring. The polymer will precipitate as a white/translucent gum.

-

Drying: Dry the precipitate under vacuum at 40°C for 24 hours.

Protocol 2: Fabrication of Dielectric Thin Films (Spin Coating)

Objective: Create a pinhole-free, 300 nm dielectric layer on a silicon wafer.

-

Solution Prep: Dissolve pDFB in Methyl Ethyl Ketone (MEK) or Butyl Acetate to a concentration of 40 mg/mL.

-

Tip: Filter through a 0.45 µm PTFE syringe filter to remove gel particles.

-

-

Substrate Cleaning: Sonicate Si wafer in Acetone -> IPA -> DI Water (5 min each). UV-Ozone treat for 10 min.

-

Deposition:

-

Dispense 100 µL of solution onto the substrate center.

-

Spin Step 1: 500 rpm for 5 sec (spread).

-

Spin Step 2: 2000 rpm for 45 sec (thinning).

-

-

Annealing: Bake at 100°C for 30 min on a hotplate to remove residual solvent and densify the film.

-

Validation: Measure capacitance-voltage (C-V) characteristics to determine leakage current. Target leakage:

.

Process Visualization (Graphviz)

The following diagram illustrates the critical decision pathways for synthesizing and processing pDFB, highlighting the "Orthogonal Solubility" advantage in device fabrication.

Caption: Workflow for pDFB synthesis and application selection. Note the solubility check ensures compatibility with orthogonal processing in organic electronics.

References

- Title: Blowing agent compositions for insulating foams (WO2019232038A1).

-

Cationic Polymerization Context

- Title: Polymeriz

- Source: European P

-

URL:[Link]

-

General Fluoropolymer Synthesis (Radical Mechanism)

- Title: Free Radical Polymerization of 1,1-Difluoroethene in a Supercritical Carbon Dioxide Medium.

- Source: Scholars' Mine (Missouri S&T).

-

URL:[Link]

-

Fluorinated Dielectrics in Electronics

- Title: Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane (Contextual comparison for fluorin

- Source: MDPI Polymers.

-

URL:[Link]

Sources

Technical Support Center: Purification & Handling of 1,1-Difluorobut-1-ene

Case ID: DFB-PUR-001 Subject: Isolation, Purification, and Storage of Volatile Gem-Difluoroalkenes Compound: 1,1-Difluorobut-1-ene (CAS: 407-09-0) Physical State: Gas/Volatile Liquid (Boiling Point: ~3.7°C)

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you have synthesized 1,1-difluorobut-1-ene (DFB) but are facing difficulties with low recovery yields or persistent byproducts .

Crucial Technical Insight: The most common failure mode with this compound is treating it like a standard organic liquid. With a boiling point of approximately 3.7°C [1], DFB is a gas at room temperature.[1] Standard rotary evaporation or ambient filtration will result in total product loss . This guide details the Cryogenic Trap-to-Trap Distillation method required to isolate this molecule.

Module 1: Troubleshooting & Diagnostics

Issue 1: "I finished my reaction, worked it up, but my flask is empty."

Diagnosis: Volatility Loss. Root Cause: You likely used a rotary evaporator or vacuum pump at room temperature. DFB has a vapor pressure significantly higher than common solvents (Ether, THF) at standard conditions. Corrective Action:

-

Stop using the Rotavap.

-

Switch to Cryogenic Distillation (See Protocol A).

-

Perform all liquid-liquid extractions with solvents pre-cooled to 0°C if possible, and keep the receiving flask on dry ice.

Issue 2: "My NMR shows aromatic peaks (7.0–8.0 ppm) and solids in the oil."

Diagnosis: Contamination by Olefination Byproducts. Root Cause:

-

Julia-Kocienski Reaction: Presence of sulfones or sulfinates.

-

Wittig Reaction: Presence of triphenylphosphine oxide (TPPO). Corrective Action: These impurities are non-volatile solids. Because DFB is a gas/volatile liquid, do not attempt column chromatography (you will lose the product on the silica). Instead, use the volatility difference to your advantage: distill the product away from the impurities.

Issue 3: "The product polymerizes or turns yellow upon storage."

Diagnosis: Acid-Catalyzed Degradation / Polymerization. Root Cause: Gem-difluoroalkenes are susceptible to hydrolysis in acidic conditions (forming carboxylic acids) and can polymerize. Corrective Action:

-

Store over activated 4Å Molecular Sieves to remove moisture.

-

Add a radical inhibitor (e.g., BHT , 100 ppm) if the downstream application permits.

-

Store in a sealed pressure tube or J-Young NMR tube at -20°C or lower .

Module 2: Experimental Protocols

Protocol A: Cryogenic Trap-to-Trap Distillation (The "Static" Vacuum)

This is the gold standard for isolating DFB from reaction mixtures (e.g., THF/Ether solutions).

Prerequisites:

-

Vacuum line (Schlenk line).

-

Liquid Nitrogen (

) and Dry Ice/Acetone baths. -

High-vacuum grease (Dow Corning).

Workflow:

-

Quench & Dry: Perform your reaction workup rapidly with cold solvents. Dry the organic phase over

in a flask kept on ice. Filter into a Schlenk flask (Flask A) . -

Freeze-Pump-Thaw:

-

Attach Flask A to the vacuum line.

-

Freeze the solution with

. -

Open vacuum to remove non-condensable gases (Argon/Nitrogen). Close vacuum.

-

-

The Transfer (Bulb-to-Bulb):

-

Connect Flask A via a wide-bore bridge to a receiving Schlenk flask (Flask B) .

-

Cool Flask B with

(acting as the thermodynamic sink). -

Allow Flask A to warm to 0°C (Ice bath) or Room Temperature (controlled).

-

Mechanism: The solvent and DFB will distill over to Flask B. The heavy impurities (Phosphine oxides, salts) will remain in Flask A.

-

-

Fractional Distillation (Separating DFB from Solvent):

-

Now Flask B contains Solvent + DFB.

-

Set up a fractional distillation column with a reflux condenser cooled to -20°C (circulating chiller).

-

Gently heat the pot. DFB (BP 3.7°C) will distill first.

-

Collect into a receiver cooled to -78°C .

-

Protocol B: Chemical Decontamination (Pre-Distillation)

If you must remove oxidizable impurities before distillation.

| Impurity Type | Source | Treatment |

| Phosphines ( | Wittig | Add polymer-bound tosyl azide or treat with |

| Sulfones | Julia | These are involatile. They will remain in the residue during Protocol A. |

| Aldehydes | Unreacted Start Material | Wash with aqueous |

Module 3: Visualized Workflows

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct purification method based on your reaction mixture.

Caption: Decision matrix for purifying 1,1-difluorobut-1-ene based on solvent and impurity profile.

Figure 2: The Cryogenic Distillation Setup

Schematic representation of the required physical setup.

Caption: Schematic of the 'Trap-to-Trap' vacuum transfer method essential for volatile fluorinated alkenes.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Silica Gel Chromatography? A: No. DFB is too volatile. The heat of adsorption generated by silica gel, combined with the gas flow, will cause the compound to evaporate off the column before it can be collected. Furthermore, silica can be slightly acidic, potentially degrading the product [2].

Q: How do I determine the yield if I can't weigh it easily? A: Use Quantitative 19F NMR .

-

Add a weighed amount of an internal standard (e.g.,

-trifluorotoluene or fluorobenzene) to the crude mixture in the NMR tube. -

Integrate the DFB fluorine signals against the standard.

-

Calculate the molar yield directly in solution. This avoids evaporative losses during weighing.

Q: What are the characteristic NMR signals for verification? A:

-

19F NMR: Expect a pair of doublets (or multiplets) around -80 to -90 ppm (typical for gem-difluoroalkenes) [3].

-

1H NMR: The vinylic proton (on C2) usually appears as a complex multiplet due to coupling with the two non-equivalent fluorine atoms (

) and the adjacent ethyl group.

References

-

ChemicalBook. (2025). 1,1-Difluorobut-1-ene Product Properties and Boiling Point Data. Retrieved from

-

Ichikawa, J. (2000).[2] Fluorine-Containing Reagents: Synthesis of gem-Difluoroalkenes. Journal of Fluorine Chemistry. (General reference for stability and handling of difluoroalkenes).

-

Molander, G. A., et al. (2017).[3] Photoredox Generation of Carbon-Centered Radicals Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics. ChemistryViews. Retrieved from

-

PubChem Database. (2025). 1,1-Difluorobut-1-ene (CAS 407-09-0).[1][4] National Center for Biotechnology Information. Retrieved from

Sources

Technical Support Center: Fluorinated Building Blocks

Ticket System: Synthesis of 1,1-Difluorobut-1-ene

Status: OPEN Agent: Senior Application Scientist, Fluorine Chemistry Division Ticket ID: FBB-C4-DF-001 Subject: Troubleshooting Yield Loss & Synthesis Failure for 1,1-Difluorobut-1-ene

User Issue Summary

"I am attempting to synthesize 1,1-difluorobut-1-ene (

) from butyraldehyde. I’ve tried a standard Wittig protocol, but I am recovering <5% yield. The NMR of the crude reaction mixture shows product, but after workup and concentration, it disappears. Is the compound unstable?"

Part 1: The Core Diagnosis (Root Cause Analysis)

Diagnosis: You are likely experiencing Volatility-Induced Product Loss , not chemical decomposition.

While gem-difluoroalkenes can be sensitive to hydrolysis under highly acidic conditions, 1,1-difluorobut-1-ene is chemically robust enough to survive standard workups. The critical oversight is physical: 1,1-difluorobut-1-ene is extremely volatile.

-

Boiling Point Estimation: While 1-butene boils at -6°C, the introduction of the gem-difluoro motif increases the boiling point due to increased molecular weight and slight polarity, but it remains a low-boiling liquid (estimated b.p. range: 15°C – 25°C ).

-

The Error: If you use a rotary evaporator (rotovap) even at mild vacuum (e.g., 300 mbar) or ambient temperature, you are co-evaporating your product with the solvent.

Part 2: Strategic Solutions (Troubleshooting Guides)

Solution A: The "Volatility Trap" Protocol (Isolation)

Use this if you must isolate the pure material.

The Fix: Do NOT use a rotary evaporator. You must use a fractional distillation setup directly from the reaction mixture or a high-boiling solvent chase.

Step-by-Step Workflow:

-

Solvent Switch: Conduct the reaction in a high-boiling solvent like Diglyme (b.p. 162°C) or Triglyme instead of THF/DCM.

-

Quench: Quench the reaction cold.

-

Direct Distillation: Attach a short-path distillation head directly to the reaction vessel.

-

Cryogenic Collection: Immerse the receiving flask in a Dry Ice/Acetone bath (-78°C).

-

Heat: Gently heat the reaction flask. The product (b.p. ~20°C) will distill over first, leaving the high-boiling solvent and salts behind.

Solution B: The "Solution-Phase" Strategy (Recommended)

Use this if the alkene is an intermediate for a subsequent step.

The Fix: Avoid isolation entirely. Telomerize or react in situ.

-

Extract the product into a deuterated solvent (e.g.,

) or the solvent required for the next step. -

Quantify yield via

NMR using an internal standard (e.g., -

Proceed immediately to the next transformation.

Part 3: Synthesis Route Selection (Methodology)

You mentioned using a "standard Wittig." For gem-difluoroalkenes, the classic Wittig (

Recommendation: Switch to the Julia-Kocienski Olefination . This method uses Difluoromethyl 2-pyridyl sulfone , which is stable, easier to handle, and provides higher selectivity.

Comparative Data: Wittig vs. Julia-Kocienski

| Feature | Classic Wittig ( | Julia-Kocienski (2-PySO |

| Reagent Stability | Low (Ylide unstable) | High (Sulfone is shelf-stable) |

| Conditions | Harsh (Reflux/HMPA often needed) | Mild (-78°C to RT) |

| Purification | Difficult ( | Easier (Water-soluble byproducts) |

| Atom Economy | Poor | Moderate |

| Success Rate (C4) | Low (Polymerization risk) | High (Controlled activation) |

Part 4: Visualizing the Mechanism (Julia-Kocienski)

The following diagram illustrates the mechanistic pathway of the Julia-Kocienski reaction, highlighting the critical "Smiles Rearrangement" step which drives the reaction forward irreversibly.

Caption: The Julia-Kocienski pathway. The Smiles rearrangement allows for mild elimination of

Part 5: Detailed Experimental Protocol (Julia-Kocienski)

Objective: Synthesis of 1,1-difluorobut-1-ene via Difluoromethyl 2-pyridyl sulfone.

Reagents:

-

Butanal (Butyraldehyde): 10.0 mmol (Freshly distilled).

-

2-Pyridyl Difluoromethyl Sulfone: 12.0 mmol.

-

LiHMDS (Lithium bis(trimethylsilyl)amide): 14.0 mmol (1.0 M in THF).

-

Solvent: Anhydrous THF (or Diglyme if distilling directly).

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 2-Pyridyl Difluoromethyl Sulfone (12.0 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C (Dry Ice/Acetone bath).

-

Deprotonation: Dropwise add LiHMDS (14.0 mmol) over 10 minutes. The solution typically turns deep orange/red (formation of the difluoromethyl carbanion). Stir for 20 minutes at -78°C.

-

Addition: Add Butanal (10.0 mmol) dropwise.

-

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to Room Temperature (RT) over 2 hours.

-

Technical Note: The Smiles rearrangement usually requires warming to RT to proceed efficiently.

-

-

Workup (CRITICAL STEP):

-

Do NOT perform a standard aqueous extraction followed by rotovap.

-

Method: Quench with saturated

(5 mL). -

Isolation: Attach a distillation head directly to the reaction flask. Distill the mixture at ambient pressure (or slight vacuum if using Diglyme) into a receiver cooled to -78°C. The THF will co-distill with the product.

-